Hydroxyglutamic acid

Description

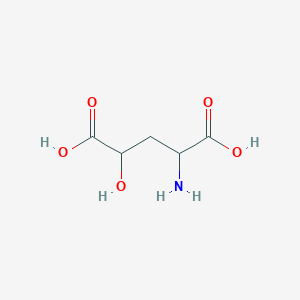

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-hydroxypentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWQSHEVMSFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274287, DTXSID20863114 | |

| Record name | Hydroxyglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-hydroxypentanedioic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-62-0, 56614-13-2, 3157-41-3 | |

| Record name | Hydroxyglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206309 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206306 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Hydroxyglutamic Acid Metabolic Pathways and Interconversions

Biosynthesis Pathways of Hydroxyglutamic Acid Isomers

The biosynthesis of the different isomers of this compound involves distinct enzymatic reactions and metabolic precursors, highlighting the stereospecificity and complexity of cellular metabolism.

D-2-hydroxyglutaric acid (D-2-HG) is synthesized from the Krebs cycle intermediate, 2-oxoglutarate (alpha-ketoglutarate). This conversion is catalyzed by several enzymes under different conditions. In humans, D-2-hydroxyglutaric acid can be formed by the action of a hydroxyacid-oxoacid transhydrogenase. hmdb.ca Another route involves the enzyme D-3-phosphoglycerate dehydrogenase (PHGDH), which can catalyze the NADH-dependent reduction of alpha-ketoglutarate (B1197944) to D-2-HG. hmdb.ca

A primary and clinically significant pathway for D-2-HG production involves gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes. hmdb.camedlink.com While the wild-type IDH enzymes catalyze the conversion of isocitrate to 2-oxoglutarate, the mutated forms gain a neomorphic activity, enabling them to reduce 2-oxoglutarate to D-2-HG using NADPH as a cofactor. nih.gov This accumulation of D-2-HG is a hallmark of certain cancers and the neurometabolic disorder D-2-hydroxyglutaric aciduria type II. medlink.comnih.gov

| Enzyme/Process | Substrate | Product | Cofactor | Cellular Context |

| Hydroxyacid-oxoacid transhydrogenase | 2-Oxoglutarate, 4-Hydroxybutyrate | D-2-Hydroxyglutarate, Succinate (B1194679) semialdehyde | - | Normal metabolism hmdb.camedlink.com |

| D-3-phosphoglycerate dehydrogenase (PHGDH) | 2-Oxoglutarate | D-2-Hydroxyglutarate | NADH | Side activity of the enzyme hmdb.ca |

| Mutant Isocitrate Dehydrogenase (IDH1/IDH2) | 2-Oxoglutarate | D-2-Hydroxyglutarate | NADPH | Pathological (e.g., cancer, D-2-HGA type II) hmdb.camedlink.comnih.gov |

The enantiomer L-2-hydroxyglutaric acid (L-2-HG) is also formed from 2-oxoglutarate, primarily through the action of certain dehydrogenases that "mistakenly" reduce 2-oxoglutarate. nih.gov Under hypoxic (low oxygen) conditions, increased levels of NADH can drive lactate (B86563) dehydrogenase (LDH) and mitochondrial malate (B86768) dehydrogenase (mMDH) to catalyze the reduction of 2-oxoglutarate to L-2-HG. nih.govnih.gov This is considered a side reaction for these enzymes. researchgate.net

Similar to its D-isomer, L-2-HG can also be produced through gain-of-function mutations in IDH genes, although this is less common than the production of D-2-HG. hmdb.ca In humans, L-2-HG can be formed by a hydroxyacid-oxoacid transhydrogenase, while in bacteria, a dedicated 2-hydroxyglutarate synthase exists. hmdb.ca The accumulation of L-2-HG is characteristic of L-2-hydroxyglutaric aciduria, a rare inherited neurometabolic disorder. nih.govhmdb.ca

| Enzyme/Process | Substrate | Product | Cofactor | Cellular Context |

| Lactate Dehydrogenase (LDH) | 2-Oxoglutarate | L-2-Hydroxyglutarate | NADH | Hypoxic conditions, side reaction nih.govnih.gov |

| Malate Dehydrogenase (mMDH) | 2-Oxoglutarate | L-2-Hydroxyglutarate | NADH | Hypoxic conditions, side reaction nih.govresearchgate.net |

| Mutant Isocitrate Dehydrogenase (IDH) | 2-Oxoglutarate | L-2-Hydroxyglutarate | NADPH | Pathological (less common) hmdb.ca |

| Hydroxyacid-oxoacid transhydrogenase | 2-Oxoglutarate | L-2-Hydroxyglutarate | - | Normal human metabolism hmdb.ca |

Unlike the 2-hydroxy isomers, 3-hydroxyglutaric acid is primarily an intermediate in the catabolism of the essential amino acids lysine (B10760008), hydroxylysine, and tryptophan. biocrates.commetabolon.comrupahealth.com These amino acid degradation pathways converge to produce glutaryl-CoA. biocrates.com In the inherited metabolic disorder glutaric aciduria type I (GA1), a deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH) prevents the further breakdown of glutaryl-CoA. metabolon.comwikipedia.org

This blockage leads to the accumulation of glutaryl-CoA, which is then alternatively metabolized. rupahealth.com A proposed pathway suggests that glutaryl-CoA is first converted to glutaconyl-CoA by medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov Subsequently, 3-methylglutaconyl-CoA hydratase catalyzes the hydration of glutaconyl-CoA to form 3-hydroxyglutaryl-CoA, which is then hydrolyzed to 3-hydroxyglutaric acid. biocrates.comnih.gov

4-Hydroxy-L-glutamic acid is another isomer found in nature, particularly in plants. nih.gov One defined biosynthetic pathway involves the conversion of pyrroline (B1223166) hydroxycarboxylic acid. The reaction is documented as: Pyrroline hydroxycarboxylic acid + NADP+ + Water → 4-Hydroxy-L-glutamic acid + NADPH + H+. hmdb.ca In mammalian cells, 4-hydroxy-L-glutamic acid has also been identified as an intermediate in the metabolic degradation of hydroxyproline, an amino acid abundant in collagen. nih.gov

Catabolism and Degradation Pathways of this compound

The degradation of this compound isomers is essential for maintaining cellular homeostasis and preventing the toxic accumulation of these metabolites. The primary catabolic route involves their conversion back to the central metabolite, alpha-ketoglutarate.

The catabolism of both D- and L-2-hydroxyglutarate involves their oxidation back to 2-oxoglutarate (alpha-ketoglutarate). reactome.org This reaction is catalyzed by specific mitochondrial dehydrogenases. L-2-hydroxyglutarate dehydrogenase (L2HGDH) catalyzes the oxidation of L-2-HG, while D-2-hydroxyglutarate dehydrogenase (D2HGDH) is specific for D-2-HG. hmdb.caresearchgate.nethmdb.ca These are FAD-dependent reactions. reactome.org The resulting 2-oxoglutarate can then re-enter the TCA cycle for energy production or be used in other metabolic pathways. reactome.orgcreative-proteomics.com

Defects in the L2HGDH and D2HGDH genes are the causes of L-2-hydroxyglutaric aciduria and D-2-hydroxyglutaric aciduria type I, respectively, leading to the accumulation of the respective hydroxy acid. nih.govnih.gov

The term oxidative decarboxylation generally refers to the removal of a carboxyl group as carbon dioxide coupled with an oxidation reaction. wikipedia.orgwikipedia.org While the direct conversion of 2-hydroxyglutarate to 2-oxoglutarate is an oxidation, not a decarboxylation, the broader catabolic pathways where these molecules are involved are linked to oxidative decarboxylation. For instance, the GCDH enzyme, which is deficient in the pathway leading to 3-hydroxyglutaric acid formation, normally catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA. nih.gov Furthermore, the 2-oxoglutarate produced from hydroxyglutarate catabolism can itself be a substrate for oxidative decarboxylation within the TCA cycle by the α-ketoglutarate dehydrogenase complex.

| Isomer | Catabolic Enzyme | Reaction | Product |

| D-2-Hydroxyglutarate | D-2-hydroxyglutarate dehydrogenase (D2HGDH) | Oxidation | Alpha-ketoglutarate hmdb.careactome.org |

| L-2-Hydroxyglutarate | L-2-hydroxyglutarate dehydrogenase (L2HGDH) | Oxidation | Alpha-ketoglutarate researchgate.nethmdb.careactome.org |

Hydroxyglutarate Aminotransferase Reactions

A critical step in the metabolism of γ-hydroxyglutamic acid is its conversion via transamination. This reaction is catalyzed by specific aminotransferases, such as glutamic-aspartic transaminase, which can act on hydroxyglutamate. hmdb.ca In this process, the amino group of 4-hydroxy-L-glutamic acid is transferred to an α-keto acid, most notably α-ketoglutarate (also known as 2-oxoglutarate). nih.gov

This transamination yields L-glutamate and 4-hydroxy-2-oxoglutarate (α-hydroxy-γ-ketoglutarate). hmdb.canih.gov The reaction is a pivotal point, as it converts this compound into a standard amino acid (glutamate) and a keto-acid that can undergo further metabolism. nih.gov The participation of α-ketoglutarate and the production of glutamate (B1630785) directly link this pathway to central amino acid metabolism and the tricarboxylic acid (TCA) cycle. wikipedia.org

Interactive Table: Hydroxyglutamate Aminotransferase Reaction

| Substrate | Co-substrate | Enzyme | Product | Co-product |

|---|---|---|---|---|

| 4-Hydroxy-L-glutamic Acid | α-Ketoglutarate (2-Oxoglutarate) | 4-Hydroxyglutamate Aminotransferase / Glutamic-Aspartic Transaminase | 4-Hydroxy-2-oxoglutarate (α-Hydroxy-γ-ketoglutarate) | L-Glutamate |

Cleavage and Reamination Mechanisms

Following the initial transamination, the metabolic pathway proceeds through a series of reactions involving cleavage and reamination. wikipedia.org Research on rat liver extracts has shown that γ-hydroxyglutamate is ultimately converted into glyoxylic acid and alanine (B10760859). wikipedia.org This process is not a direct cleavage but a sequence of enzymatic steps.

Enzymatic Systems Governing Hydroxyglutamic Acid Biology

Hydroxyglutarate Dehydrogenases and their Isoforms

Hydroxyglutarate dehydrogenases are crucial for clearing hydroxyglutarate from the cell by converting it to α-ketoglutarate (2-oxoglutarate), a key intermediate in the citric acid cycle. These enzymes are specific to the different stereoisomers of 2-hydroxyglutarate.

D-2-Hydroxyglutarate dehydrogenase (D2HGDH) is a mitochondrial enzyme that belongs to the FAD-binding oxidoreductase family. wikipedia.org Its primary function is to catalyze the oxidation of D-2-hydroxyglutarate (D-2-HG) to α-ketoglutarate (α-KG). storymd.commedlineplus.gov This reaction is essential for preventing the accumulation of D-2-HG, a potentially toxic metabolite. storymd.com The enzyme is most active in the liver and kidneys, but also functions in the heart and brain. wikipedia.org

Mutations in the D2HGDH gene lead to a loss of enzyme function, causing the rare autosomal recessive disorder D-2-hydroxyglutaric aciduria (D-2-HGA). wikipedia.orgmedlineplus.gov This condition is characterized by a significant buildup of D-2-HG in cells, which can lead to progressive brain damage and other neurological symptoms. storymd.com Research indicates that D2HGDH plays a role in regulating cellular α-KG levels, which in turn can influence the activity of α-KG-dependent dioxygenases involved in epigenetic processes like histone and DNA methylation. researchgate.net The regulation of D2HGDH appears to be linked to the activity of mitochondrial isocitrate dehydrogenase (IDH2), as D2HGDH can modulate IDH2 activity and expression to influence the cellular α-KG pool. researchgate.net

L-2-hydroxyglutarate dehydrogenase (L2HGDH) is a mitochondrial inner membrane-associated enzyme that specifically catalyzes the oxidation of L-2-hydroxyglutarate (L-2-HG) to α-ketoglutarate. nih.govgenecards.orgwikipedia.org Similar to its D-isomer-specific counterpart, L2HGDH acts as a "metabolite repair" enzyme, clearing the cell of L-2-HG which can be produced through the promiscuous action of enzymes like malate (B86768) dehydrogenase on α-ketoglutarate. wikipedia.org

Deficiency of L2HGDH, caused by mutations in the L2HGDH gene, results in L-2-hydroxyglutaric aciduria (L-2-HGA), another rare neurometabolic disorder. wikipedia.orgmedlineplus.gov This leads to the accumulation of L-2-HG, which is associated with neurodegeneration and an increased risk of brain tumors. nih.gov L-2-HG is considered a signaling metabolite, and its accumulation can competitively inhibit α-KG-dependent dioxygenases, thereby affecting epigenetic regulation and cellular metabolism. nih.govresearchgate.net Reduced expression of L2HGDH has been implicated in the development of certain cancers, such as renal and colorectal cancer. nih.gov

Isocitrate Dehydrogenase (IDH) Mutants and Neomorphic Activity in Hydroxyglutaric Acid Production

Wild-type isocitrate dehydrogenase (IDH) enzymes, both the cytosolic (IDH1) and mitochondrial (IDH2) isoforms, catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate. oup.com However, specific mutations in the IDH1 and IDH2 genes, commonly found in gliomas and acute myeloid leukemia (AML), confer a new, or neomorphic, enzymatic activity. oup.complos.orgelifesciences.org

Instead of converting isocitrate to α-KG, these mutant enzymes gain the function of reducing α-KG to D-2-hydroxyglutarate (D-2-HG), consuming NADPH in the process. oup.comresearchgate.net This production of D-2-HG is a shared feature of various cancer-associated IDH mutations and is considered a primary driver of tumorigenesis. plos.org The resulting accumulation of D-2-HG, often referred to as an "oncometabolite," can reach high levels in tumor tissues. plos.org It competitively inhibits α-KG-dependent enzymes, leading to widespread changes in cell metabolism, epigenetic states (histone and DNA hypermethylation), and altered cellular differentiation. oup.comresearchgate.netnih.gov

Table 1: Comparison of Wild-Type and Mutant IDH Enzyme Activity

| Enzyme | Substrate | Product | Cofactor | Biological Role |

| Wild-Type IDH1/IDH2 | Isocitrate | α-Ketoglutarate | NADP+ (produces NADPH) | Energy metabolism, biosynthesis |

| Mutant IDH1/IDH2 | α-Ketoglutarate | D-2-Hydroxyglutarate | NADPH (consumes NADPH) | Oncometabolite production, tumorigenesis |

Glutaryl-CoA Dehydrogenase (GCDH) and its Role in 3-Hydroxyglutaric Acid Production

Glutaryl-CoA dehydrogenase (GCDH) is a mitochondrial enzyme essential for the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. wikipedia.org Its primary function is the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and carbon dioxide. wikipedia.org

A deficiency in GCDH, caused by mutations in the GCDH gene, leads to the autosomal recessive disorder glutaric aciduria type I (GA-I). wikipedia.orgwikipedia.org In this condition, the metabolic pathway is blocked, leading to the accumulation of upstream metabolites, primarily glutaric acid and 3-hydroxyglutaric acid. wikipedia.org The production of 3-hydroxyglutaric acid is not a direct result of GCDH action but rather a consequence of the buildup of its substrate, glutaryl-CoA. nih.gov This accumulating glutaryl-CoA is alternatively metabolized by other mitochondrial enzymes. It is first dehydrogenated to glutaconyl-CoA, a reaction that can be catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD). Subsequently, the enzyme 3-methylglutaconyl-CoA hydratase efficiently converts glutaconyl-CoA to 3-hydroxyglutaryl-CoA, which is then hydrolyzed to form 3-hydroxyglutaric acid. nih.gov

Hydroxyacid-Oxoacid Transhydrogenase (HOT) Catalysis in Hydroxyglutaric Acid Formation

Hydroxyacid-oxoacid transhydrogenase (HOT), also known as ADHFE1, is a mitochondrial enzyme that provides another pathway for the synthesis of D-2-hydroxyglutarate. nih.govresearchgate.net HOT catalyzes a cofactor-independent reaction involving the oxidation of γ-hydroxybutyrate (GHB) to succinic semialdehyde. nih.gov This oxidation is directly coupled to the reduction of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2-HG). nih.govresearchgate.net

The presence and activity of HOT have been confirmed in human tissues, including the liver. nih.gov While initially speculated to be a primary source of D-2-HG in D-2-hydroxyglutaric aciduria, studies have shown that patients with this disorder have normal HOT activity, pointing towards defects in D-2-HG degradation (i.e., D2HGDH deficiency) as the cause. nih.govresearchgate.net Nevertheless, the catalytic activity of HOT represents a physiological pathway for the endogenous production of D-2-hydroxyglutarate in human cells. hmdb.ca

Other Modulating Enzymes and Co-factors (e.g., L-Malate Dehydrogenase, Aspartate Aminotransferase)

The metabolic pathways of hydroxyglutamic acid are not solely governed by a single, dedicated enzyme but are intricately modulated by a network of other enzymes and essential co-factors. These components, while not always directly acting on this compound itself, play crucial roles in maintaining the balance of substrates, co-factors, and intermediates necessary for its synthesis and degradation. Key among these are aminotransferases and dehydrogenases, which link this compound metabolism to central cellular pathways like amino acid metabolism and the citric acid cycle.

Aspartate Aminotransferase (AST)

Aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT), is a pivotal enzyme in amino acid metabolism that demonstrates significant activity with this compound. nih.govwikipedia.org This enzyme catalyzes the reversible transfer of an amino group from an amino acid to an α-keto acid. nih.gov Research has shown that purified glutamic-aspartic transaminase from rat liver can convert γ-hydroxyglutamic acid into α-hydroxy-γ-ketoglutarate. hmdb.ca This transamination is a critical step in the breakdown of this compound. umich.edu

The reaction mechanism of AST is dependent on the coenzyme pyridoxal-5'-phosphate (P5'P), a derivative of vitamin B6. nih.govwikipedia.org P5'P acts as an intermediary carrier of the amino group, shuttling between its aldehyde form (PLP) and its aminated form (pyridoxamine phosphate, PMP). wikipedia.org In the context of this compound metabolism, AST facilitates the transfer of the amino group from γ-hydroxyglutamate to an acceptor molecule, typically 2-oxoglutarate, yielding α-hydroxy-γ-ketoglutarate and L-glutamate. nih.govhmdb.ca The activity of AST and its reliance on P5'P highlight a direct enzymatic link between vitamin B6 status and this compound metabolism.

The function of AST is not isolated; it is part of a larger metabolic network. For instance, in enzymatic synthesis reactions, AST can be coupled with other enzymes to regenerate L-glutamate, which can act as an amine donor for other transamination steps. acs.orgnih.gov This demonstrates AST's modulatory role in maintaining the pool of amino donors required for various biosynthetic pathways, including those involving this compound derivatives.

Table 1: Summary of Aspartate Aminotransferase (AST) in this compound Modulation

| Attribute | Description | References |

| Enzyme Name | Aspartate Aminotransferase (AST); Glutamic-Oxaloacetic Transaminase (GOT) | nih.govwikipedia.org |

| EC Number | 2.6.1.1 | wikipedia.org |

| Function | Catalyzes the reversible transfer of an α-amino group between amino acids and α-keto acids. | nih.govwikipedia.org |

| Role in HGA Biology | Converts γ-hydroxyglutamic acid to α-hydroxy-γ-ketoglutarate. | hmdb.ca |

| Coenzyme | Pyridoxal-5'-phosphate (P5'P) (Vitamin B6 derivative). | nih.govwikipedia.org |

| Substrates/Products | Interconverts aspartate and α-ketoglutarate to oxaloacetate and glutamate (B1630785). Acts on γ-hydroxyglutamate. | wikipedia.orghmdb.cahmdb.ca |

| Cellular Location | Found in both the cytoplasm and mitochondria. | nih.gov |

L-Malate Dehydrogenase (MDH)

L-malate dehydrogenase (MDH) is an essential enzyme in the citric acid cycle that catalyzes the reversible oxidation of L-malate to oxaloacetate, using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a co-factor. wikipedia.orgresearchgate.net While MDH does not directly catalyze a reaction involving this compound, its role is crucial for modulating the metabolic environment in which this compound is processed.

MDH's primary influence stems from its control over the cellular pool of oxaloacetate and the NAD+/NADH ratio. amerigoscientific.comnih.gov Oxaloacetate is a direct precursor to aspartate via the action of AST. wikipedia.org Therefore, MDH activity directly impacts the availability of substrates for transamination reactions. The malate-aspartate shuttle, a system for translocating reducing equivalents across the mitochondrial membrane, critically involves both mitochondrial and cytoplasmic isoforms of MDH and AST. amerigoscientific.comnih.gov This shuttle is intrinsically linked to amino acid metabolism, including the transamination reactions that involve glutamate, a key player in this compound pathways. nih.gov

By regulating the balance between malate and oxaloacetate, MDH ensures a continuous supply of oxaloacetate for AST, which in turn influences the broader network of amino acid and keto-acid conversions. researchgate.net This indirect but vital connection makes MDH a significant modulator of the metabolic flux that governs the synthesis and degradation of compounds like this compound.

Table 2: Summary of L-Malate Dehydrogenase (MDH) in this compound Modulation

| Attribute | Description | References |

| Enzyme Name | L-Malate Dehydrogenase (MDH) | wikipedia.org |

| EC Number | 1.1.1.37 | wikipedia.orgresearchgate.net |

| Function | Catalyzes the reversible oxidation of L-malate to oxaloacetate. | wikipedia.org |

| Role in HGA Biology | Indirectly modulates by controlling the pool of oxaloacetate, a key substrate for AST, and influencing the NAD+/NADH ratio. | researchgate.netamerigoscientific.comnih.gov |

| Coenzyme | Nicotinamide Adenine Dinucleotide (NAD+/NADH). | wikipedia.orgresearchgate.net |

| Pathways | Citric Acid Cycle, Malate-Aspartate Shuttle, Glyoxylate (B1226380) Cycle. | amerigoscientific.comnih.gov |

| Cellular Location | Exists as distinct isozymes in the cytoplasm and mitochondria. | wikipedia.org |

Other Key Modulators and Co-factors

Beyond AST and MDH, other enzymes and co-factors are integral to the biology of this compound.

Glutamine Transaminase: In some pathways, the breakdown of γ-hydroxyglutamate to form glyoxylate and alanine (B10760859) involves glutamine transaminase. umich.edu This enzyme can use L-glutamine as a stimulatory factor in the reaction sequence. umich.edu

Co-substrates (2-Oxoglutarate and L-Glutamine): The availability of key metabolic intermediates is a major regulatory factor. 2-Oxoglutarate (α-ketoglutarate) is the primary amino group acceptor in many transaminase reactions involving this compound. nih.govhmdb.ca Conversely, L-glutamine can serve a catalytic role in stimulating the formation of glyoxylate from hydroxyglutamate. umich.edu

Inorganic Co-factors: The activity of many enzymes in these pathways, particularly dioxygenases that may be involved in hydroxylation steps, can be influenced by the presence of metal ions. researchgate.net For example, Fe(II) is a common co-factor for 2-oxoglutarate-dependent dioxygenases, while other divalent metal ions like Zn2+, Ni2+, and Cu2+ can act as inhibitors. researchgate.net

These modulating enzymes and co-factors form a complex, interconnected system. The activity of dehydrogenases influences the availability of keto-acids for transaminases, which in turn depend on vitamin-derived coenzymes to facilitate the interconversion of amino acids, directly impacting the metabolic fate of this compound within the cell.

Molecular Mechanisms and Cellular Impact of Hydroxyglutamic Acid

Neurobiological Mechanisms of Hydroxyglutamic Acid Isomers

The neurobiological effects of this compound are primarily dictated by how its different isomers interact with receptors designed for glutamate (B1630785). This interaction is the first step in a cascade of events that can alter a neuron's electrical state, its connections with other neurons, and its very survival.

The various stereoisomers of this compound exhibit differential affinities for subtypes of glutamate receptors, which accounts for their unique physiological roles. Glutamate receptors are broadly categorized into ionotropic receptors (iGluRs), which are ligand-gated ion channels, and metabotropic receptors (mGluRs), which are G-protein-coupled receptors. plantaedb.commdpi.com

Key findings on the interaction between this compound isomers and specific glutamate receptors include:

(2S,4S)-4-Hydroxyglutamic acid: This isomer shows low affinity for the N-methyl-D-aspartate (NMDA) type of ionotropic receptors. researchgate.net However, it demonstrates a potency at the metabotropic receptors mGluR1a and mGluR8a that is comparable to that of L-glutamic acid itself. researchgate.net

(2S,4R)-4-Hydroxyglutamic acid: In contrast to its (4S) counterpart, the (2S,4R) isomer displays a significant preference for the NMDA receptor, a critical player in synaptic plasticity and memory. researchgate.net

(2S,3S,4S)-3-Hydroxyglutamic acid: This isomer acts as a selective agonist for the mGluR1 receptor and a weak antagonist for the mGluR4 receptor. researchgate.net

Beta-hydroxy-L-glutamic acid (BHGA): This synthesized analog has been shown to have a binding affinity for the glutamate receptor that is distinct from other agonists like NMDA, quisqualic acid, or kainic acid. acs.org

These specific interactions underscore the importance of the additional hydroxyl group and its spatial orientation in determining how these compounds engage with and activate different receptor subtypes. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor facilitates these complex interactions. researchgate.net

Table 1: Interaction of this compound Isomers with Glutamate Receptors

| Isomer | Receptor Target(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| (2S,4S)-4-Hydroxyglutamic acid | NMDA Receptors | Low affinity | researchgate.net |

| mGluR1a, mGluR8a | Agonist, similar potency to L-glutamic acid | researchgate.net | |

| (2S,4R)-4-Hydroxyglutamic acid | NMDA Receptors | Preferential agonist | researchgate.net |

| (2S,3S,4S)-3-Hydroxyglutamic acid | mGluR1 | Selective agonist | researchgate.net |

Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation from excitatory neurotransmitters like glutamate. nih.govresearchgate.net This process is a common pathway in neuronal injury associated with stroke, trauma, and some neurodegenerative diseases. researchgate.netresearchgate.net The central mechanism involves the overactivation of glutamate receptors, particularly NMDA receptors, which leads to a massive influx of calcium ions (Ca²⁺) into the neuron. nih.gov

This overload of intracellular calcium triggers a cascade of destructive events:

Activation of enzymes like phospholipases, endonucleases, and proteases (e.g., calpain) that degrade essential cellular components, including the cytoskeleton, membranes, and DNA. nih.gov

Mitochondrial damage and a failure in ATP production, which compromises the cell's energy supply and further disrupts ion gradients. nih.gov

Because isomers such as (2S,4R)-4-hydroxyglutamic acid act as potent agonists at NMDA receptors, they can initiate this excitotoxic cascade if present in excessive concentrations. researchgate.net The neurotoxic potential of glutamate analogs is well-established; for instance, experimental administration of agonists like kainate or domoic acid induces neuronal death that mirrors glutamate excitotoxicity. researchgate.net Therefore, the prolonged and excessive activation of NMDA and other glutamate receptors by this compound isomers can lead to neuronal damage and death through these established excitotoxic pathways.

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory. Neuronal excitability, the likelihood that a neuron will fire an action potential, is tightly regulated and crucial for proper circuit function. Both processes are heavily dependent on the activity of glutamate receptors.

Long-Term Potentiation (LTP): The strengthening of synapses, often considered a cellular correlate of memory formation, is typically triggered by the activation of NMDA receptors. The influx of calcium through these receptors initiates signaling pathways that lead to changes like the insertion of more AMPA receptors into the postsynaptic membrane, making the synapse more sensitive to glutamate. mdpi.com

Metabotropic Glutamate Receptors: mGluRs also play a crucial modulatory role. Group I mGluRs (including mGluR1) are often located postsynaptically and their activation can enhance neuronal excitability and contribute to plasticity. Group II and III mGluRs are typically found presynaptically and their activation often reduces neurotransmitter release, thereby decreasing excitability. plantaedb.com

Given that isomers of this compound act as agonists at these critical receptors—for example, (2S,4R)-4-hydroxyglutamic acid at NMDA receptors and (2S,3S,4S)-4-hydroxyglutamic acid at mGluR1—they can directly modulate synaptic plasticity and neuronal excitability. researchgate.net By activating these receptors, they can trigger the downstream signaling required for both LTP and the fine-tuning of neuronal firing rates. The specific effect would depend on which isomer is present, its concentration, and the types of receptors expressed at a given synapse.

Current research provides limited direct evidence linking this compound specifically to reactive astrogliosis and blood-brain barrier (BBB) integrity. However, the effects of high glutamate concentrations, a state mimicked by potent glutamate agonists, on these systems are well-documented.

Reactive Astrogliosis: This is a defensive reaction of astrocytes to brain injury or disease, characterized by cell hypertrophy and increased expression of proteins like Glial Fibrillary Acidic Protein (GFAP). While astrocytes can be protected by glutamate under certain ischemic conditions, prolonged exposure and high concentrations can induce a state of reactive astrogliosis. This process is a hallmark of many CNS pathologies and can have both protective and detrimental effects on surrounding neurons. Given that this compound isomers can potently activate glutamate receptors, it is plausible they could contribute to astrocytic activation in pathological contexts.

Blood-Brain Barrier (BBB) Integrity: The BBB is a highly selective barrier that protects the brain, in part by strictly regulating glutamate levels and preventing entry of high concentrations from the blood. A compromised BBB can lead to an influx of blood glutamate into the brain, contributing to neurotoxicity. Conversely, excitotoxic conditions within the brain can themselves contribute to the breakdown of the BBB. While some predictive models suggest certain isomers like (2S,4R)-gamma-Hydroxyglutamic acid may cross the BBB, direct experimental evidence on the impact of this compound on BBB permeability is scarce. researchgate.net

Epigenetic Regulatory Roles of this compound Isomers

The study of how metabolites influence gene expression through epigenetic modifications is a rapidly growing field. While some metabolites are known to directly affect enzymes that regulate chromatin structure, the role of this compound in this area is not well-defined.

Based on available research, there is no direct evidence to suggest that this compound isomers function as inhibitors of histone demethylases or play a significant role in chromatin remodeling. This specific mechanism of epigenetic regulation, involving the inhibition of 2-oxoglutarate-dependent dioxygenases like histone demethylases, is a well-documented function of a different molecule, the oncometabolite 2-hydroxyglutarate (2-HG). Although both are dicarboxylic acids, their structural and metabolic differences are significant.

The process of chromatin remodeling involves enzymes that modify histones—the proteins around which DNA is wound—to regulate gene accessibility and transcription. Histone demethylases are a class of such enzymes that remove methyl groups from histones, a key process in epigenetic regulation. While research has explored the epigenetic roles of various amino acids and their derivatives, a direct link between this compound and the inhibition of these specific enzymes has not been established in the reviewed literature.

Effects on Ten-Eleven Translocation (TET) Enzymes and DNA Methylation

This compound, particularly its enantiomer 2-hydroxyglutarate (2-HG), is a well-established competitive inhibitor of the Ten-Eleven Translocation (TET) family of enzymes. nih.govnih.gov TET enzymes are α-KG-dependent dioxygenases that play a critical role in active DNA demethylation by iteratively oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). frontiersin.orgnih.govnih.gov

By competing with α-KG for the same binding site in the catalytic domain of TET proteins, 2-HG effectively stalls this process. nih.govnih.gov The accumulation of 2-HG in cells, often to millimolar concentrations in the context of IDH mutations, leads to a significant reduction in global 5hmC levels. nih.govnih.gov This inhibition blocks a crucial step in the DNA demethylation pathway, resulting in a state of DNA hypermethylation across the genome. nih.govnih.gov

Research has shown that both D-2-HG and L-2-HG can inhibit TET enzymes, though L-2-HG is often reported to be a more potent inhibitor. nih.govfrontiersin.org For instance, in vitro assays demonstrated that L-2-HG could inhibit most of the activity of TET1 and TET2 at a concentration of 10 mM, whereas D-2-HG had a less pronounced effect. nih.gov The different TET enzymes (TET1, TET2, and TET3) also exhibit varying sensitivities to 2-HG, with studies suggesting that TET2 may be more potently inhibited than TET1 and TET3, a finding that may be relevant to its role in tumorigenesis. acs.org The consequence of this inhibition is an altered epigenetic state that contributes to changes in gene expression and a block in cellular differentiation. nih.govfrontiersin.org

Table 1: Impact of 2-Hydroxyglutarate on TET Enzyme Activity and DNA Methylation

| Feature | Description | References |

|---|---|---|

| Mechanism of Action | Competitive inhibition of α-ketoglutarate binding to TET enzymes. | nih.govnih.gov |

| Enzymes Affected | TET1, TET2, TET3 (α-KG-dependent dioxygenases). | nih.govfrontiersin.orgacs.org |

| Substrate Conversion Blocked | Oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). | frontiersin.orgnih.gov |

| Primary Epigenetic Outcome | Global decrease in 5hmC levels and subsequent DNA hypermethylation. | nih.govnih.gov |

| Enantiomer Potency | L-2-HG is generally a more potent inhibitor of TET enzymes than D-2-HG. | nih.govfrontiersin.org |

Modulation of Intracellular Signaling Pathways

Activation and Mediation of the mTOR-ATF4 Signaling Pathway

The influence of this compound on the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is complex, with studies reporting both inhibitory and activating effects. One line of research demonstrates that 2-HG can activate mTOR signaling. researchgate.netnih.gov This activation is not through the canonical PI3K/AKT pathway but occurs via the inhibition of KDM4A, an α-KG-dependent lysine (B10760008) demethylase. researchgate.netbris.ac.uk Inhibition of KDM4A leads to a decrease in the stability of its associated protein, DEPTOR, which is a known negative regulator of both mTORC1 and mTORC2 complexes. researchgate.netnih.gov The resulting degradation of DEPTOR unleashes mTOR activity. researchgate.net

Paradoxically, other studies have found that 2-HG can inhibit mTOR signaling. nih.govnih.govescholarship.org This inhibitory effect is linked to the bioenergetic stress caused by 2-HG's impact on mitochondrial function, specifically the inhibition of ATP synthase. nih.govnih.gov

The mTORC1 complex is a critical regulator of the transcription factor ATF4. nih.govnih.gov Under growth-promoting conditions, mTORC1 can activate ATF4, which in turn stimulates the expression of genes involved in the synthesis and transport of amino acids, as well as the synthesis of glutathione (B108866). nih.govethz.chbiorxiv.org By modulating mTOR activity, 2-HG can therefore indirectly mediate the ATF4-dependent transcriptional program, influencing the cell's anabolic capacity and stress responses. nih.govbiorxiv.org

Contributions to Cellular Redox Homeostasis and Reactive Oxygen Species (ROS) Production

This compound accumulation significantly perturbs cellular redox homeostasis. The neomorphic reaction of mutant IDH1 and IDH2 enzymes, which reduces α-KG to D-2-HG, consumes NADPH as a cofactor. acs.orgnumberanalytics.com This consumption can deplete the cellular pool of NADPH, a critical reducing equivalent, thereby shifting the redox balance toward a more oxidized state. nih.gov A decreased NADPH/NADP+ ratio can compromise the cell's ability to buffer oxidative stress, as NADPH is essential for the regeneration of the primary antioxidant, glutathione (GSH). nih.gov

Studies have shown that the accumulation of D-2-HG can lead to increased lipid and protein oxidative damage. nih.govresearchgate.net Furthermore, it can compromise antioxidant defenses by decreasing the levels of reduced glutathione and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx). nih.gov Interestingly, some research indicates that this oxidative damage may be mediated more by reactive nitrogen species (RNS) than by reactive oxygen species (ROS) such as hydrogen peroxide. nih.govresearchgate.net

Conversely, L-2-HG metabolism has been implicated in maintaining redox balance, particularly under hypoxic conditions. frontiersin.org L-2-HG can act as a reservoir for excess reducing equivalents, and its metabolism is linked to the mitigation of mitochondrial membrane hyperpolarization. frontiersin.org Thus, the different enantiomers and metabolic contexts of this compound can have distinct and even opposing effects on the cell's redox state. frontiersin.orgnih.gov

Influence on Amino Acid Homeostasis Beyond Direct Catabolism

The impact of this compound extends beyond its direct production from the α-KG/glutamate pool, affecting broader amino acid homeostasis. nih.govnih.gov The accumulation of 2-HG has been shown to impair glutamate biosynthesis through the inhibition of transaminase enzymes. frontiersin.org This disruption affects the balance of the entire amino acid pool, as glutamate is a central hub for nitrogen transfer and the synthesis of other non-essential amino acids. nih.govhmdb.ca

Furthermore, the modulation of the mTOR-ATF4 signaling pathway by 2-HG has significant implications for amino acid homeostasis. researchgate.netnih.gov The ATF4 transcription factor, activated downstream of mTORC1, controls a genetic program responsible for increasing the cellular capacity for amino acid synthesis and transport. nih.govethz.chbiorxiv.org By influencing this pathway, 2-HG can alter the expression of aminoacyl-tRNA synthetases and amino acid transporters, thereby reshaping the cell's ability to maintain its amino acid pool for protein synthesis and other metabolic needs. biorxiv.orgnih.gov This represents an indirect but powerful mechanism by which 2-HG disrupts the intricate network that maintains cellular amino acid balance. nih.gov

Table 2: Mentioned Compounds

| Compound Name | Abbreviation/Symbol |

|---|---|

| 4-Hydroxy-L-glutamic acid | |

| 5-carboxylcytosine | 5caC |

| 5-formylcytosine | 5fC |

| 5-hydroxymethylcytosine | 5hmC |

| 5-methylcytosine | 5mC |

| Activating Transcription Factor 4 | ATF4 |

| Adenosine triphosphate | ATP |

| α-ketoglutarate | α-KG |

| DEP domain-containing mTOR-interacting protein | DEPTOR |

| Glutamic acid | Glu / E |

| Glutathione | GSH |

| Hydrogen peroxide | H2O2 |

| This compound | |

| Isocitrate | |

| Isocitrate Dehydrogenase | IDH |

| Jumonji-C | JmjC |

| Lysine Demethylase 4A | KDM4A |

| Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate | NADPH |

| Reactive Nitrogen Species | RNS |

| Reactive Oxygen Species | ROS |

| Superoxide Dismutase | SOD |

| Ten-Eleven Translocation | TET |

Genetic Perturbations and Preclinical Models of Hydroxyglutamic Acid Dysregulation

Genetic Etiologies of Inherited Metabolic Disorders Involving Hydroxyglutamic Acid

Inherited disorders involving hydroxyglutaric acid are monogenic diseases, meaning they are caused by mutations in a single gene. The specific enantiomer of 2-hydroxyglutarate that accumulates—D-2-hydroxyglutarate, L-2-hydroxyglutarate, or both—determines the classification of the disorder and points to the underlying genetic cause.

D-2-hydroxyglutaric aciduria (D-2-HGA) is characterized by the accumulation of D-2-hydroxyglutarate and has two primary genetic causes, leading to distinct subtypes.

D-2-HGA Type I : This form is caused by autosomal recessive mutations in the D2HGDH gene, located on chromosome 2p25.3. orpha.net The D2HGDH gene provides instructions for the mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase, which normally converts D-2-hydroxyglutarate to 2-ketoglutarate. medlineplus.govwikipedia.org Over 30 mutations have been identified in the D2HGDH gene. medlineplus.gov These are typically loss-of-function mutations, including missense mutations that change a single amino acid and impair enzyme function, or mutations that result in an abnormally short, nonfunctional enzyme. medlineplus.gov The resulting deficiency in D-2-hydroxyglutarate dehydrogenase activity leads to the buildup of D-2-hydroxyglutarate. medlineplus.govgenecards.org Functional assays have shown that many missense variants result in a near-complete loss of enzyme activity. nih.gov

D-2-HGA Type II : This subtype is caused by heterozygous germline mutations in the IDH2 gene, which encodes the mitochondrial enzyme isocitrate dehydrogenase 2. orpha.netnih.gov Unlike the loss-of-function mutations in D2HGDH, these are gain-of-function mutations. nih.gov The mutations, often affecting the Arg140 residue, alter the enzyme's normal function—the conversion of isocitrate to 2-ketoglutarate—and confer a new ability to reduce 2-ketoglutarate to D-2-hydroxyglutarate. nih.govresearchgate.net This typically arises from a new mutation and is considered an autosomal dominant trait. metabolicsupportuk.org Mosaicism, where the mutation is present in only a fraction of the body's cells, has also been reported for IDH2 mutations. nih.gov Generally, the clinical course for patients with IDH2 mutations is more severe than for those with D2HGDH mutations. orpha.net

Table 1: Genetic Basis of D-2-Hydroxyglutaric Aciduria

| Disorder | Gene | Gene Locus | Inheritance | Mutation Type | Consequence |

|---|---|---|---|---|---|

| D-2-HGA Type I | D2HGDH | 2p25.3 | Autosomal Recessive | Loss-of-function | Deficient D-2-hydroxyglutarate dehydrogenase activity. medlineplus.gov |

L-2-hydroxyglutaric aciduria (L-2-HGA) is an autosomal recessive disorder caused by mutations in the L2HGDH gene on chromosome 14q22.1. medlineplus.govpnas.org This gene encodes the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase, which specifically oxidizes L-2-hydroxyglutarate to 2-ketoglutarate. medlineplus.govpnas.org A lack of this functional enzyme leads to the accumulation of L-2-hydroxyglutarate in cells, with brain cells being particularly vulnerable to its toxic effects. medlineplus.gov

Researchers have identified more than 70 different mutations in the L2HGDH gene. medlineplus.gov These mutations encompass a variety of types that result in a loss of enzyme function:

Missense mutations : These change single amino acids in the enzyme, impairing its catalytic ability. medlineplus.gov

Nonsense mutations : These create a premature stop codon, leading to a truncated, nonfunctional protein. nih.gov

Frameshift mutations : Insertions or deletions of genetic material can shift the reading frame, resulting in a completely different and nonfunctional protein sequence. nih.govaaru.edu.jo

Splice site mutations : These errors can lead to the incorrect removal of introns, affecting the final protein product. nih.gov

A study of 21 Portuguese patients identified seven novel mutations, with a frameshift mutation (c.529delC) and a nonsense mutation (c.208C>T) being particularly common in that cohort. nih.gov The mutations are presumed to cause a loss-of-function, leading to the characteristic neurodegeneration seen in L-2-HGA. nih.gov

Combined D,L-2-hydroxyglutaric aciduria (D,L-2-HGA) is a severe infantile-onset disorder caused by autosomal recessive mutations in the SLC25A1 gene, located on chromosome 22. researchgate.netmedlineplus.gov The SLC25A1 gene encodes the mitochondrial citrate (B86180) carrier (CIC), which is responsible for transporting citrate out of the mitochondria in exchange for malate (B86768). medlineplus.govnih.gov This transport is crucial for cellular energy production and the synthesis of lipids. medlineplus.gov

Mutations in SLC25A1 severely reduce or eliminate the function of the citrate carrier. medlineplus.gov This impairment disrupts the Krebs cycle and leads to an accumulation of mitochondrial citrate. nih.govmdpi.com The excess mitochondrial citrate is thought to drive a secondary increase in mitochondrial 2-ketoglutarate, which is then reduced to both D- and L-2-hydroxyglutarate, leading to the combined aciduria. nih.govnih.gov At least 24 different mutations, including missense, nonsense, and frameshift mutations, have been identified in patients. mdpi.com

Glutaric aciduria type I (GA1) is an autosomal recessive disorder resulting from a deficiency of the enzyme glutaryl-CoA dehydrogenase, which is encoded by the GCDH gene on chromosome 19p13.2. medlineplus.govkoreascience.kr This mitochondrial enzyme is involved in the metabolic breakdown of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. medlineplus.govwikipedia.org

Mutations in the GCDH gene lead to the production of a defective enzyme or prevent its production altogether. medlineplus.gov This deficiency causes the accumulation of intermediate breakdown products, including glutaric acid, 3-hydroxyglutaric acid, and glutaryl-CoA. wikipedia.org These compounds are damaging to the brain, particularly the basal ganglia. medlineplus.gov Over 200 different disease-causing mutations in the GCDH gene have been identified. koreascience.kr While many mutations are unique to specific families, some are more prevalent in certain populations. nih.govbmj.com For example, the R402W missense mutation is the most common GA1 mutation in Europeans, accounting for nearly 40% of alleles in patients of German descent. nih.govbmj.com The genetic heterogeneity is significant, with one study identifying 38 different mutations among 48 patients. nih.govbmj.com

Table 2: Overview of Inherited Metabolic Disorders of Hydroxyglutaric Acid

| Disorder | Gene | Deficient Protein | Accumulated Metabolite(s) |

|---|---|---|---|

| L-2-Hydroxyglutaric Aciduria | L2HGDH | L-2-hydroxyglutarate dehydrogenase medlineplus.gov | L-2-hydroxyglutarate medlineplus.gov |

| Combined D,L-2-HGA | SLC25A1 | Mitochondrial Citrate Carrier (CIC) nih.gov | D-2-hydroxyglutarate & L-2-hydroxyglutarate nih.gov |

Mechanistic Studies in Preclinical Cellular Models of Hydroxyglutaric Acid Disorders

To understand the cellular consequences of these genetic defects, researchers utilize preclinical models, with patient-derived skin fibroblasts being a key tool. These cells carry the patient's specific mutations and can be studied in a controlled laboratory setting to investigate disease mechanisms.

Cultured fibroblasts from patients have proven valuable for confirming diagnoses and for research into the pathophysiology of these disorders. Studies have shown that the culture medium from fibroblasts of patients with D-2-HGA, L-2-HGA, and combined D/L-2-HGA contains elevated levels of the corresponding 2-hydroxyglutarates, demonstrating that these cells replicate the fundamental biochemical abnormality. nih.gov

In the context of combined D,L-2-hydroxyglutaric aciduria (SLC25A1 mutations), studies on patient-derived fibroblasts have directly demonstrated impaired cellular bioenergetics. nih.govnih.gov These fibroblasts show defects in key energy-producing pathways, including oxygen consumption and fatty acid oxidation. nih.gov This bioenergetic failure is a direct cellular consequence of the deficient mitochondrial citrate carrier. nih.govnih.gov Interestingly, attempts to treat these cells by supplementing with citrate, with the goal of replenishing cytosolic stores, actually worsened the bioenergetic defects, highlighting the complexity of the metabolic disruption. nih.gov

For glutaric aciduria type I, fibroblast studies were instrumental in confirming that the primary defect is a deficiency in glutaryl-CoA dehydrogenase activity. jci.orgosti.gov Sonicates from GA1 patient fibroblast lines show only 2-9% of the normal enzyme's dehydrogenating activity. osti.gov While these studies focused on the specific enzyme defect rather than broader bioenergetics, the severe deficiency in a key mitochondrial enzyme intrinsically implies a disruption of cellular energy metabolism.

Similarly, for L-2-HGA and D-2-HGA, fibroblast models have been crucial for linking specific mutations to enzyme dysfunction and demonstrating the accumulation of toxic metabolites. medlineplus.govnih.gov While detailed bioenergetic profiles like those performed for SLC25A1 fibroblasts are less reported, the accumulation of 2-hydroxyglutarate, a known inhibitor of multiple metabolic enzymes, strongly suggests that cellular bioenergetics are compromised in these disorders as well.

Analysis of Metabolic Fluxes and Metabolite Accumulation in Cell Cultures

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular metabolism. nih.govnih.gov In the context of this compound dysregulation, MFA helps to elucidate how the accumulation of L-2-hydroxyglutarate (L-2-HG) or D-2-hydroxyglutarate (D-2-HG) reroutes metabolic pathways. Mammalian cell cultures, which are characterized by high rates of glucose and glutamine uptake, serve as a fundamental model for these studies. nih.govresearchgate.net

Researchers utilize stable isotope tracers, such as ¹³C-labeled glucose or glutamine, to track the flow of carbon atoms through central metabolic pathways. vanderbilt.edu By measuring the incorporation of these isotopes into various metabolites, scientists can map the metabolic rewiring that occurs in response to elevated hydroxyglutaric acid levels.

In cell models of L-2-hydroxyglutaric aciduria, such as embryonic fibroblasts derived from L-2-hydroxyglutarate dehydrogenase (L2HGDH) deficient mice, studies have been conducted to trace the origins of L-2-HG. For instance, down-regulating the expression of mitochondrial malate dehydrogenase in these cells leads to a corresponding decrease in the formation of L-2-HG, supporting the role of this enzyme in its production. researchgate.netnih.gov

Similarly, in cell models of glutaric aciduria type 1 (GA1), a related organic aciduria, genetic deletion of 2-aminoadipic semialdehyde synthase (AASS), an enzyme upstream of the deficient glutaryl-CoA dehydrogenase (GCDH), resulted in a significant reduction of the disease-associated metabolite, glutarylcarnitine. nih.gov Such studies demonstrate the utility of cell culture models in identifying key metabolic nodes and potential therapeutic targets by analyzing metabolite accumulation.

The table below summarizes findings from studies on metabolite changes in cell culture models with dysregulated metabolic pathways related to organic acidurias.

| Cell Model | Genetic Perturbation | Key Accumulated Metabolite | Observed Effect on Other Metabolites | Reference |

|---|---|---|---|---|

| Mouse Embryonic Fibroblasts (MEFs) | L2hgdh-/- | L-2-Hydroxyglutarate | Formation of L-2-HG is dependent on mitochondrial malate dehydrogenase activity. | researchgate.netnih.gov |

| Human Embryonic Kidney (HEK-293) | GCDH-deficient | Glutarylcarnitine | Deletion of the upstream enzyme AASS led to an approximately fivefold reduction in glutarylcarnitine. | nih.gov |

In vivo Preclinical Animal Models of Hydroxyglutaric Acid Accumulation

To understand the systemic and long-term consequences of this compound accumulation, researchers rely on in vivo preclinical animal models. These models, primarily mice, are genetically engineered to replicate the enzymatic deficiencies found in human hydroxyglutaric acidurias.

Characterization of L-2-Hydroxyglutarate Dehydrogenase Deficient Mouse Models

Mouse models for L-2-hydroxyglutaric aciduria have been developed by deleting the L2hgdh gene. researchgate.netnih.gov One such model was created by inserting a gene-trapping cassette into the L2hgdh gene, which disrupts its function. plos.org These L2hgdh knockout (KO) mice exhibit a biochemical phenotype that mirrors the human condition, characterized by a significant accumulation of L-2-hydroxyglutarate in various tissues and fluids. nih.govnih.gov

The highest concentrations of L-2-HG are found in the brain and testis, reaching levels of approximately 3.5 μmol/g in homozygous knockout mice. researchgate.netnih.gov These mice also show markedly increased urinary excretion of L-2-HG. researchgate.net Interestingly, male mice were observed to excrete about 30% more L-2-HG than females, a finding attributed to the activity of lactate (B86563) dehydrogenase C, an enzyme expressed specifically in the testes that can produce L-2-HG from α-ketoglutarate. plos.orgnih.gov Phenotypically, these mice may present with reduced body weight, premature death, and testicular atrophy. nih.gov

| Genotype | Tissue | L-2-HG Concentration (approx. μmol/g) | Key Phenotypic Features | Reference |

|---|---|---|---|---|

| l2hgdh-/- | Brain | 3.5 | Brain spongiosis, learning deficits, testicular atrophy, increased histone methylation in brain and testis. | researchgate.netnih.govnih.gov |

| l2hgdh-/- | Testis | 3.5 | ||

| l2hgdh+/+ (Wild-type) | Brain | Trace/Undetectable | Normal phenotype. | researchgate.netnih.gov |

Exploration of Pathophysiological Mechanisms in Murine Models of Hydroxyglutaric Aciduria

The L2hgdh deficient mouse models have been instrumental in exploring the mechanisms by which L-2-HG accumulation leads to disease. Pathological analysis of the brains of these mice reveals significant spongiosis, a form of neurodegeneration characterized by the formation of vacuoles in the brain tissue. plos.orgnih.gov These vacuolar lesions primarily affect oligodendrocytes and myelin sheaths, leading to a leukodystrophy-like condition. nih.govnih.gov This suggests that the pathophysiology may involve the toxic swelling of glial cells. nih.gov

Biochemically, the high concentrations of L-2-HG in the brain inhibit the activity of other enzymes. For example, L-2-HG inhibits lysine-α-ketoglutarate reductase, an enzyme involved in the degradation of the amino acid lysine. nih.gov This inhibition leads to a marked increase in lysine and arginine concentrations and a decrease in glutamine in the brains of knockout mice. researchgate.netnih.gov Furthermore, the accumulation of L-2-HG is associated with an increase in histone methylation, indicating an epigenetic impact. nih.gov Behaviorally, these mice exhibit deficits in learning capacity. plos.orgnih.gov These findings support the concept that L-2-hydroxyglutaric aciduria is a disorder of "metabolite repair," where the failure to remove a useless and toxic byproduct of metabolism leads to widespread cellular dysfunction. nih.gov

Glioma Models with IDH Mutations and D-2-Hydroxyglutaric Acid Levels

In contrast to L-2-hydroxyglutaric aciduria, the accumulation of D-2-hydroxyglutarate (D-2-HG) is a hallmark of certain cancers, particularly gliomas with mutations in the isocitrate dehydrogenase 1 (IDH1) or IDH2 genes. nih.govnih.gov These mutations confer a new, "neomorphic" activity to the enzyme, causing it to convert α-ketoglutarate into D-2-HG. oup.com D-2-HG is therefore considered an "oncometabolite" because its production is linked to tumorigenesis. nih.govnih.gov

Animal models have been developed to study the role of IDH mutations and D-2-HG in glioma development. Expressing a mutant IDH1 (specifically, the R132H mutation) in human astrocytes was sufficient to establish a distinct DNA hypermethylation phenotype known as the glioma CpG island methylator phenotype (G-CIMP), which is characteristic of IDH-mutant tumors. oup.com

The concentration of D-2-HG in IDH-mutant gliomas is extraordinarily high, reaching levels over 100 times greater than in normal tissues. oup.com Studies have measured D-2-HG concentrations up to 30 mmol/L within the tumor itself. aacrjournals.org This massive accumulation of D-2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes that are thought to drive cancer formation by blocking normal cell differentiation. nih.govoup.commdpi.com

| Cancer Model | Genetic Alteration | Resulting Oncometabolite | Reported Concentration | Key Consequence | Reference |

|---|---|---|---|---|---|

| Glioma | IDH1 or IDH2 mutation | D-2-Hydroxyglutarate (D-2-HG) | >100-fold increase; up to 30 mmol/L in tumor tissue | Inhibition of α-KG-dependent dioxygenases, epigenetic alterations (G-CIMP), blocked cell differentiation. | nih.govoup.comaacrjournals.org |

Advanced Synthetic Methodologies for Hydroxyglutamic Acid and Analogues

Stereoselective Chemical Synthesis of Hydroxyglutamic Acid Isomers

The chemical synthesis of nonracemic hydroxyglutamic acids often relies on strategies that establish the required stereochemistry at multiple centers through the use of chiral starting materials or asymmetric reactions. nih.gov

Total Synthesis Approaches for Specific Stereoisomers

Total synthesis of specific this compound isomers frequently employs the "chiral pool" strategy, starting from readily available, enantiomerically pure natural products like amino acids. nih.gov This approach leverages the pre-existing stereocenters of the starting material to control the stereochemistry of the final product.

Key starting materials include:

Serine: The hydroxymethyl group of serine can be oxidized to an aldehyde, which then undergoes chain extension to build the glutamate (B1630785) backbone. For instance, the synthesis of (2S,3R)- and (2S,3S)-3-hydroxyglutamic acid can start from an N-Fmoc protected serine orthoester. Oxidation to the corresponding aldehyde, followed by a Reformatsky reaction, introduces the remaining two carbon atoms, yielding a mixture of diastereomers. nih.gov

4-Hydroxyproline (B1632879): This cyclic amino acid serves as a precursor for 4-hydroxyglutamic acids. Oxidation of the pyrrolidine (B122466) ring at C5, typically using reagents like ruthenium(IV) oxide, followed by ring-opening, yields the desired linear amino acid. nih.gov For example, N-Boc-4-hydroxyprolinate can be converted to a protected 4-hydroxypyroglutamate, which is then opened to give N-Boc-4-hydroxyglutamate. nih.gov The stereochemistry at C4 can be retained or inverted (e.g., via a Mitsunobu reaction) prior to oxidation to access different diastereomers. nih.gov

(R)-Garner's Aldehyde: This versatile chiron, derived from serine, is used in various syntheses. Addition of allylmagnesium chloride to (R)-Garner's aldehyde, followed by a series of transformations including ozonolysis or periodate (B1199274) cleavage and oxidation, can yield precursors to 3-hydroxyglutamate. nih.gov

A notable synthesis involved the creation of an orthogonally protected (4S)-4-hydroxy-L-glutamic acid derivative required for the total synthesis of the thiopeptide antibiotic nosiheptide. nih.gov This was achieved through the electrophilic hydroxylation of a pyroglutamate (B8496135) derivative using a 3-phenyl-N-phenylsulfonyl oxaziridine, resulting in a single diastereoisomer. nih.gov

Multi-Step Catalytic and Stoichiometric Chemical Strategies

Beyond the chiral pool, various catalytic and stoichiometric methods have been developed to construct the this compound framework with high stereocontrol. These methods often involve creating key carbon-carbon or carbon-heteroatom bonds asymmetrically.

One strategy for synthesizing γ-hydroxyglutamic acid involves the condensation of ethyl α-acetoxy-β-chloropropionate with diethyl acetamidomalonate in the presence of a base, followed by acid hydrolysis. cdnsciencepub.comcdnsciencepub.com While effective for producing a diastereomeric mixture, achieving stereoselectivity requires more refined methods. cdnsciencepub.com

Asymmetric aldol (B89426) reactions are a powerful tool. For instance, the aldolization of pseudoephenamine glycinamide (B1583983) with an appropriate aldehyde or ketone substrate can produce syn-β-hydroxy-α-amino acid derivatives with high stereoisomeric purity (yields of 55-98%). nih.gov These adducts can then be hydrolyzed to the desired hydroxy amino acid. nih.gov

Another approach is the asymmetric 1,3-dipolar cycloaddition, which has been used to synthesize N-protected (4S)-4-hydroxy L-glutamic acid diester. acs.org Furthermore, methods like the Arndt–Eistert reaction have been used for the homologation of acids to build the required carbon chain for 3-hydroxyglutamate precursors. nih.gov

Table 1: Comparison of Chemical Synthesis Strategies for this compound Isomers

| Strategy | Starting Material Example | Key Reaction(s) | Target Isomer Example | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | 4-Hydroxyproline | Ring oxidation (RuO₂); Ring opening | (2S,4R)-4-Hydroxyglutamic acid | nih.gov |

| Chiral Pool Synthesis | (R)-Garner's Aldehyde | Grignard addition; Dihydroxylation; Oxidation | (2S,3S)-3-Hydroxyglutamic acid | nih.gov |

| Electrophilic Hydroxylation | Pyroglutamate derivative | Hydroxylation with oxaziridine | (2S,4S)-4-Hydroxy-L-glutamic acid | nih.gov |

| Asymmetric Aldol Reaction | Pseudoephenamine glycinamide | Enolization; Aldol addition | syn-β-Hydroxy-α-amino acids | nih.gov |

| Condensation | Ethyl α-acetoxy-β-chloropropionate | Malonic ester synthesis | γ-Hydroxyglutamic acid (diastereomeric mixture) | cdnsciencepub.comcdnsciencepub.com |

Biocatalytic and Chemoenzymatic Synthesis of this compound Derivatives

Biocatalysis offers a powerful alternative to traditional chemical synthesis, prized for its high stereoselectivity and mild reaction conditions. acs.orgnih.gov Enzymes can be harnessed in multi-step cascades or within engineered microorganisms to produce chiral hydroxy amino acids from simple, achiral precursors. acs.orgmdpi.com

Enzymatic Tandem Reactions for Chiral Hydroxy-Alpha-Amino Acids

Enzymatic tandem reactions, where multiple enzymatic steps are combined in a single pot, provide an elegant and efficient route to γ-hydroxy-α-amino acids. acs.orgnih.govnih.gov A prominent strategy combines an enantioselective aldol addition with a subsequent stereoselective transamination. acs.orgnih.govresearchgate.net

A key enzyme in this approach is trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) from Pseudomonas putida. acs.orgnih.govresearchgate.net HBPA catalyzes the aldol addition of pyruvate to various aldehydes, producing chiral 4-hydroxy-2-oxo acid intermediates with high efficiency and stereoselectivity. acs.orgnih.gov This intermediate is then aminated using an S-selective transaminase to yield the final γ-hydroxy-α-amino acid. acs.orgnih.gov

Several variations of the transamination step have been developed to drive the reaction to completion:

l-Alanine (B1666807) as Amine Donor: Uses l-alanine as the amine source, which generates pyruvate as a co-product. This pyruvate can be recycled back into the initial aldol reaction. nih.gov

Benzylamine as Amine Donor: Employs benzylamine, with the co-product benzaldehyde (B42025) being converted into benzoin (B196080) by benzaldehyde lyase (BAL), effectively removing it from the equilibrium. nih.govnih.gov

l-Glutamate as Amine Donor with Cofactor Regeneration: This system uses l-glutamate (l-Glu) as the amine donor with a branched-chain α-amino acid aminotransferase (BCAT). acs.orgnih.govnih.gov The inhibitory co-product, 2-oxoglutarate, is regenerated back to l-Glu by a second enzyme, aspartate aminotransferase (AspAT), which uses l-aspartate as the ultimate amine source. acs.orgnih.govnih.gov

These tandem systems have been successfully used to synthesize a variety of chiral γ-hydroxy-α-amino acids, which can be further transformed into valuable α-amino-γ-butyrolactones. acs.orgnih.govresearchgate.net

Engineered Microbial Systems for Fermentative Production of Hydroxyglutarates

Metabolic engineering of microorganisms creates "living factories" for the sustainable production of valuable chemicals from simple feedstocks like glucose. nih.govrsc.org This approach has been applied to produce 2-hydroxyglutarate (2-HG), a derivative of the Krebs cycle intermediate 2-oxoglutarate (2-OG). nih.gov

Researchers developed an efficient 2-HG production system in Corynebacterium glutamicum, a bacterium widely used in industrial amino acid production. mdpi.comnih.gov The engineering strategy involved several key steps:

Strain Development: A base strain (D3) was constructed by deleting genes for two major NADH-consuming enzymes (lactate dehydrogenase and malate (B86768) dehydrogenase) and isocitrate lyase. This modification redirects metabolic flux towards 2-OG accumulation. nih.gov

Process Optimization: Culturing the D3 strain under biotin- and nitrogen-limited aerobic conditions was found to be optimal for inducing 2-OG accumulation. nih.gov

Heterologous Gene Expression: The gene hgdH from Acidaminococcus fermentans, which encodes an NADH-dependent 2-HG dehydrogenase, was overexpressed in the D3 strain. This enzyme efficiently converts the accumulated 2-OG into 2-HG. nih.gov

The resulting engineered strain was capable of producing 80.1 mM of 2-HG with a high yield of 0.390 moles per mole of glucose, the highest reported titer and yield for this compound. nih.gov Further investigation showed that a mechanosensitive channel protein, YggB, known as a glutamate exporter, also facilitated the partial export of the produced 2-HG from the cells. nih.gov

Hydroxylation of Amino Acids via Recombinant Non-Heme Iron Oxygenases

Non-heme iron and α-ketoglutarate-dependent oxygenases (Fe(II)/αKG-dependent oxygenases) are a versatile class of enzymes that catalyze the oxidative modification of a wide range of substrates, including free-standing amino acids. u-tokyo.ac.jpfrontiersin.org These enzymes utilize molecular oxygen and α-ketoglutarate (αKG) to generate a highly reactive Fe(IV)-oxo species, which can perform challenging C-H bond hydroxylation with high regio- and stereoselectivity. u-tokyo.ac.jpfrontiersin.org

The general catalytic cycle involves the binding of Fe(II), αKG, and the primary substrate to the enzyme's active site. frontiersin.org Oxygen then binds, leading to the oxidative decarboxylation of αKG to succinate (B1194679) and CO₂, forming the potent Fe(IV)-oxo intermediate that hydroxylates the substrate. u-tokyo.ac.jpfrontiersin.org

This enzymatic strategy has been used to produce a variety of hydroxylated amino acids. mdpi.com For example:

Glutamine Hydroxylation: Researchers have identified Fe(II)/αKG-dependent dioxygenases from non-ribosomal peptide biosynthetic pathways that can hydroxylate L-glutamine at either the C3 or C4 position with high selectivity. chemrxiv.org One C4-hydroxylase, named Q4Ox, was particularly efficient, enabling the synthesis of a building block suitable for solid-phase peptide synthesis. chemrxiv.org

Arginine Hydroxylation: Different enzymes from this family can hydroxylate L-arginine at the C3, C4, or C5 position, or perform desaturation, highlighting the ability of these enzymes to achieve distinct reactivity patterns despite their structural similarities. frontiersin.org The enzyme VioC, involved in viomycin (B1663724) biosynthesis, is a well-studied L-arginine hydroxylase. u-tokyo.ac.jpfrontiersin.org

Lysine (B10760008) and Leucine Hydroxylation: The enzyme GlbB is notable for its ability to catalyze the γ-hydroxylation of L-lysine and also act on aliphatic amino acids like L-leucine. u-tokyo.ac.jp

The discovery and engineering of these oxygenases are expanding the toolbox for creating novel amino acid derivatives that are difficult to access through traditional chemical methods. u-tokyo.ac.jpchemrxiv.org

Table 2: Biocatalytic and Chemoenzymatic Synthesis Approaches

| Methodology | Key Enzyme(s) / System | Substrate(s) | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Enzymatic Tandem Reaction | HBPA Aldolase; Transaminase (e.g., BCAT, AspAT) | Aldehyde, Pyruvate, Amine Donor | γ-Hydroxy-α-amino acids | One-pot, two-step reaction with high stereoselectivity. | acs.orgnih.govnih.gov |

| Fermentative Production | Engineered Corynebacterium glutamicum expressing hgdH | Glucose | 2-Hydroxyglutarate | High titer (80.1 mM) and yield from a simple carbon source. | nih.gov |

| Direct Hydroxylation | Recombinant Non-Heme Iron Oxygenase (e.g., Q4Ox) | L-Glutamine, O₂, α-Ketoglutarate | (4S)-4-hydroxy-L-glutamine | High regio- and stereoselectivity in C-H bond activation. | chemrxiv.org |

| Direct Hydroxylation | Recombinant Non-Heme Iron Oxygenase (e.g., VioC) | L-Arginine, O₂, α-Ketoglutarate | Hydroxylated L-arginine | Catalyzes selective hydroxylation at different positions. | u-tokyo.ac.jpfrontiersin.org |

Sophisticated Analytical Approaches in Hydroxyglutamic Acid Research

Chiral Chromatography Coupled with Mass Spectrometry for Isomer Differentiation

The separation of stereoisomers, such as the D- and L-enantiomers of 2-hydroxyglutaric acid (2-HG), is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography is the cornerstone for resolving these enantiomers, which can then be sensitively detected and quantified by mass spectrometry. This combination is crucial because the biological roles and pathological implications of 2-HG enantiomers are distinct. For instance, elevated levels of D-2-HG are a hallmark of certain cancers with isocitrate dehydrogenase (IDH) mutations, while L-2-HG accumulation is associated with a neurometabolic disorder known as L-2-hydroxyglutaric aciduria. sigmaaldrich.comnih.govnih.govtandfonline.com

Methods for chiral separation generally fall into two categories: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA). nih.govnih.gov In the indirect approach, enantiomers are converted into diastereomers, which possess different physicochemical properties and can be separated on a standard achiral column. nih.govlcms.cz

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the analysis of hydroxyglutamic acid isomers, particularly in complex biological matrices like urine, plasma, and cerebrospinal fluid. sigmaaldrich.comnih.gov One of its primary benefits is the ability to overcome the lack of a UV-absorbing chromophore in the 2-HG molecule, which limits detection by standard HPLC-UV methods. sigmaaldrich.com Furthermore, HRMS can distinguish the analyte from abundant, low-molecular-weight organic acids that might interfere with detection. sigmaaldrich.com

A rapid and sensitive method for the direct separation and measurement of D-2-HG and L-2-HG utilizes an Astec® CHIROBIOTIC® R column, which has a ristocetin (B1679390) chiral selector, coupled with HRMS. sigmaaldrich.com This approach, operating under polar ionic mobile phase conditions, is amenable to polar metabolites and enhances ionization for sensitive electrospray ionization (ESI) detection. sigmaaldrich.com

Another robust, high-throughput method involves chiral derivatization with diacetyl-L-tartaric anhydride (B1165640) (DATAN) followed by analysis with a high-resolution quadrupole time-of-flight mass spectrometer (HR-QTOF-MS). nih.gov This derivatization step creates diastereomers that are resolvable on a standard C18 column, obviating the need for a more specialized chiral column. nih.govlcms.cz This LC-MS-based assay has demonstrated high precision and accuracy, with a wide linear range for quantification. nih.gov

Table 1: Performance Characteristics of an HR-QTOF-LC/MS Method for D- and L-2-HG Quantification

| Parameter | Value/Finding | Reference |

|---|---|---|

| Analytical Approach | Chiral derivatization with DATAN followed by HR-QTOF-LC/MS | nih.gov |

| Linear Range | 0.8–104 nmol/mL (r² ≥ 0.995 for each enantiomer) | nih.gov |

| Intra-day Precision (CV%) | ≤ 8.0% | nih.gov |

| Inter-day Precision (CV%) | ≤ 6.3% | nih.gov |

| Accuracy (Relative Error %) | ≤ 2.7% | nih.gov |

| Resolution (Rs) between enantiomers | 1.6 | nih.gov |

| Retention Time (D-2-HG) | 5.82 min | nih.gov |

| Retention Time (L-2-HG) | 4.75 min | nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for metabolomics, providing high sensitivity and specificity for quantifying metabolites in biological samples. researchgate.net Fully optimized stable isotope dilution multiple reaction monitoring (MRM) methods have been developed for the precise quantification of D- and L-2-HG. nih.govtandfonline.com These methods have been validated in various biological fluids, including cerebrospinal fluid, plasma, and urine, demonstrating their clinical applicability for monitoring pathologies such as glioma. nih.govtandfonline.com The use of stable-isotope labeled internal standards is critical for achieving high accuracy and precision. nih.gov